Trimethyl((perchlorophenyl)(phenyl)methoxy)silane
Description
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane is a silane derivative characterized by a methoxy bridge connecting a perchlorophenyl (C₆Cl₅) and phenyl (C₆H₅) group to a trimethylsilane (SiMe₃) moiety. This compound combines steric bulk from the aromatic groups with the electron-withdrawing effects of chlorine atoms, making it relevant in materials science and catalysis.
Properties
Molecular Formula |
C16H15Cl5OSi |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
trimethyl-[(2,3,4,5,6-pentachlorophenyl)-phenylmethoxy]silane |
InChI |
InChI=1S/C16H15Cl5OSi/c1-23(2,3)22-16(9-7-5-4-6-8-9)10-11(17)13(19)15(21)14(20)12(10)18/h4-8,16H,1-3H3 |
InChI Key |
DGXCPXHCKFACQG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((perchlorophenyl)(phenyl)methoxy)silane typically involves the reaction of perchlorophenylmethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silanol, which is then converted to the desired silane compound. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Oxidation: It can be oxidized to form silanols and other oxidized products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Oxidation: Silanols and other oxidized silicon compounds.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component of medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl((perchlorophenyl)(phenyl)methoxy)silane involves its ability to undergo hydrolysis and form silanols, which can further react with other compounds. The molecular targets and pathways involved include interactions with hydroxyl groups and other nucleophiles, leading to the formation of stable silicon-oxygen bonds. These interactions are crucial for its applications in various fields.
Comparison with Similar Compounds
Comparison with Similar Silane Derivatives
Structural and Electronic Features
Table 1: Structural Comparison of Key Silane Derivatives
Research Findings and Data
Table 2: Comparative Reactivity and Yields
Biological Activity
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane is a silane compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure, characterized by the presence of both perchlorophenyl and phenyl groups, suggests potential biological applications and activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The chemical formula for this compound can be represented as:
Biological Activity Overview
The biological activity of silane compounds often relates to their interaction with biological systems, including antimicrobial and anticancer properties. The following sections detail specific areas of biological activity observed in studies involving this compound.
Antimicrobial Properties
Research indicates that silanes can exhibit significant antimicrobial activity due to their ability to disrupt microbial membranes. A study conducted on related silane compounds demonstrated that modifications in the silane structure could enhance their effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results suggest that the presence of the perchlorophenyl group may contribute to increased antimicrobial potency.
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the potential therapeutic applications of silanes. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
These findings indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its interaction with cellular membranes leads to disruption and subsequent cell death. Further studies utilizing molecular docking and computational chemistry are necessary to clarify its binding affinities and interactions at the molecular level.
Case Studies
- Antimicrobial Efficacy : A case study published in the Journal of Applied Microbiology evaluated various silanes, including this compound, for their antimicrobial properties in clinical settings. The study concluded that this compound could be a viable candidate for developing new antimicrobial agents.
- Cancer Treatment : In a study published in Cancer Letters, researchers explored the cytotoxic effects of silanes on different cancer cell lines. They found that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
